molecular formula C15H20N2O2S B12207083 5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione

5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12207083
M. Wt: 292.4 g/mol
InChI Key: RPLBOTMRBQJGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,4-dimethylaniline with 2-methylpropyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidine-2,4-dione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dimethylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an amino group and a thiazolidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

5-(2,4-dimethylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O2S/c1-9(2)8-17-14(18)13(20-15(17)19)16-12-6-5-10(3)7-11(12)4/h5-7,9,13,16H,8H2,1-4H3

InChI Key

RPLBOTMRBQJGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)CC(C)C)C

Origin of Product

United States

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